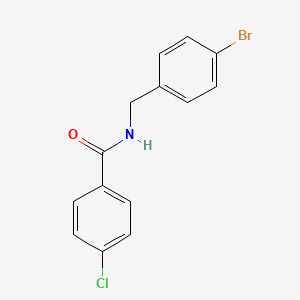

N-(4-Bromobenzyl)-4-chlorobenzamide

Description

Properties

Molecular Formula |

C14H11BrClNO |

|---|---|

Molecular Weight |

324.6 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-chlorobenzamide |

InChI |

InChI=1S/C14H11BrClNO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) |

InChI Key |

QAKLFFYRYQHLEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Optimizing the N-Benzylbenzamide Scaffold: A Technical Guide to Halogenation and SAR

Executive Summary

The N-benzylbenzamide scaffold represents a privileged structural motif in medicinal chemistry, serving as the backbone for agents targeting cholinesterases (AChE/BuChE), bacterial cell division (FtsZ), and tubulin polymerization. This guide dissects the structure-activity relationships (SAR) of this scaffold, with a specific focus on the strategic deployment of halogen atoms (F, Cl, Br, I). By leveraging the unique electronic properties, steric profiles, and sigma-hole interactions of halogens, researchers can fine-tune potency and metabolic stability.

Architectural Overview & Halogen Logic

The N-benzylbenzamide core consists of two aromatic rings connected by an amide linker. This flexibility allows the molecule to adopt various conformations (syn/anti) to fit distinct binding pockets.

The Halogen Advantage

Halogenation is not merely about adding bulk; it is a precision tool for modulating physicochemical properties.

-

Metabolic Blocking: Substitution at the para-position of the benzyl ring (Ring B) with Chlorine or Fluorine effectively blocks CYP450-mediated hydroxylation, significantly extending half-life (

). -

Electronic Modulation:

-

Fluorine (F): High electronegativity withdraws electron density, lowering the pKa of neighboring protons and altering hydrogen bond donor capability of the amide nitrogen.

-

Chlorine (Cl) / Bromine (Br): These atoms can participate in halogen bonding (sigma-hole interactions), where the positive electrostatic potential on the halogen's tip interacts with nucleophilic residues (e.g., backbone carbonyls) in the target protein.

-

-

Lipophilicity (

): Halogens increase lipophilicity, facilitating blood-brain barrier (BBB) penetration, which is critical for neurotherapeutic targets like AChE.

Visualizing the SAR Logic

The following diagram illustrates the core modification zones within the scaffold.

Caption: Strategic modification zones on the N-benzylbenzamide scaffold for targeted biological activity.

Case Study A: FtsZ Inhibitors (Antimicrobial)

Target: Filamentous temperature-sensitive Z (FtsZ), a bacterial tubulin homolog essential for cell division.[1][2][3]

The 2,6-Difluoro Motif

One of the most profound examples of halogen SAR is the development of PC190723 and its derivatives. Research indicates that a 2,6-difluoro substitution on the benzamide ring (Ring A) is critical for activity against Staphylococci.

-

Mechanism: The fluorine atoms create a specific electrostatic environment and steric pressure that locks the benzamide into a conformation favorable for binding to the interdomain cleft of FtsZ.

-

Outcome: Removal of these fluorines or replacement with hydrogen results in a drastic loss of antimicrobial potency (MIC values increase >100-fold).

Key Data Comparison:

| Compound | Ring A Subst.[4][5][6][7][8] | Ring B Subst. | MIC (S. aureus) | Ref |

|---|---|---|---|---|

| PC190723 | 2,6-Difluoro | 3-Chloropyridin-2-yl | ~1 µg/mL | [1] |

| Analogue 1 | H (Unsubst.) | 3-Chloropyridin-2-yl | >64 µg/mL | [1] |

| TXH9179 | 2,6-Difluoro | Optimized Heterocycle | 0.25 µg/mL | [2] |

Case Study B: Cholinesterase Inhibitors (Neurodegeneration)

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[7][8][9][10]

Halogenation for Selectivity and BBB Permeability

In the design of dual AChE/BuChE inhibitors, the N-benzylbenzamide scaffold acts as a spacer connecting a catalytic active site (CAS) binder and a peripheral anionic site (PAS) binder.

-

Metabolic Stability: Introduction of a Chlorine atom at the para-position of the benzyl ring protects the molecule from rapid oxidation in the liver.

-

Binding Affinity: Halogenated derivatives often show higher affinity due to hydrophobic interactions within the active site gorge of AChE.

-

Selectivity: Steric bulk from ortho-substitution on the benzyl ring can shift selectivity towards BuChE, which has a larger active site volume than AChE.

Synthetic Protocol: Amide Coupling (HATU Method) Use this protocol for generating diverse libraries of halogenated analogues.

-

Reagents: Carboxylic acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve the halogenated benzoic acid derivative in anhydrous DMF under

. -

Add DIPEA and stir for 10 min at 0°C.

-

Add HATU and stir for 15 min to activate the acid.

-

Add the substituted benzylamine dropwise.

-

Allow to warm to RT and stir for 4-12 h (monitor via TLC/LC-MS).

-

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Validation:

NMR must show distinct amide doublet (NH) around

Synthetic Pathways & Experimental Workflows

To ensure reproducibility, two distinct synthetic routes are recommended depending on the availability of starting materials.

Route 1: Schotten-Baumann Acylation (High Throughput)

Best for commercially available acid chlorides.

-

Step 1: Dissolve benzylamine in DCM/aq. NaOH (biphasic system).

-

Step 2: Add benzoyl chloride dropwise at 0°C.

-

Step 3: Vigorously stir for 2 hours.

-

Step 4: Separate organic layer, wash with dilute HCl, dry, and concentrate.

Route 2: Oxidative Amidation (Novel/Green)

Direct coupling of aldehydes and amines using a catalyst (e.g.,

Caption: Decision tree for selecting the optimal synthetic route for N-benzylbenzamides.

Computational Insights: Modeling Halogen Bonds

When docking halogenated N-benzylbenzamides, standard force fields (e.g., molecular mechanics) often treat halogens merely as hydrophobic spheres with partial negative charges. This is incorrect for Cl, Br, and I.

Correct Modeling Protocol:

-

Sigma-Hole Definition: You must define the "sigma-hole"—a region of positive electrostatic potential on the tip of the halogen atom opposite the C-X bond.

-

Point Charge Addition: In docking software (e.g., Glide, Gold), add a massless, positive point charge (extra point) to the halogen atom to mimic the sigma-hole.

-

Interaction Geometry: Filter docking poses for C-X···O angles close to 180°, which is characteristic of halogen bonding.

References

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. [Link]

-

Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. AAC (ASM). [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link][11]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. [Link][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-(4-Bromobenzyl)-4-chlorobenzamide via Schotten-Baumann reaction

Application Note: Synthesis of N-(4-Bromobenzyl)-4-chlorobenzamide via Schotten-Baumann Reaction

Executive Summary

This application note details the protocol for synthesizing N-(4-Bromobenzyl)-4-chlorobenzamide , a halogenated amide scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) studies.[1] The synthesis employs the Schotten-Baumann reaction conditions , a biphasic system utilizing an aqueous base to neutralize the acidic byproduct (HCl) generated during the acylation of the amine.[1][2][3][4] This method is preferred for its operational simplicity, high tolerance for functional groups, and ease of purification.

Reaction Mechanism & Rationale

The Schotten-Baumann reaction facilitates the formation of an amide bond between an acyl chloride and a primary amine.[1][5][6][7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][5]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the nitrogen in 4-bromobenzylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[1]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[1]

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond to yield the protonated amide.[1]

-

Deprotonation: The auxiliary base (NaOH) neutralizes the proton from the nitrogen and traps the liberated HCl as NaCl, driving the equilibrium forward and preventing the protonation of unreacted amine.[1]

Why Biphasic? The reaction is typically conducted in a mixture of an organic solvent (e.g., Dichloromethane) and water.[1] The organic phase solubilizes the reactants and product, while the aqueous phase contains the base (NaOH) to scavenge acid.[1] This separation minimizes the hydrolysis of the reactive acyl chloride by the aqueous base, provided the stirring is vigorous and the temperature is controlled.[1]

Figure 1: Mechanistic flow of the Schotten-Baumann acylation.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Properties |

|---|---|---|---|---|

| 4-Bromobenzylamine | 186.05 | 1.0 | Nucleophile | Solid/Liquid (MP ~20°C), Corrosive |

| 4-Chlorobenzoyl chloride | 175.01 | 1.1 | Electrophile | Liquid, Lachrymator, Moisture Sensitive |

| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | Base | Corrosive, Exothermic upon dissolution |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen suspect |

| Ethanol | 46.07 | Solvent | Recrystallization | Flammable |[1]

Equipment:

-

250 mL Round-bottom flask (RBF)[1]

-

Magnetic stir bar and plate

-

Addition funnel (pressure-equalizing preferred)[1]

-

Ice-water bath[1]

-

Separatory funnel[1]

-

Rotary evaporator[1]

-

Vacuum filtration setup (Buchner funnel)[1]

Safety Considerations

-

Acyl Chlorides: 4-Chlorobenzoyl chloride is a potent lachrymator and reacts violently with water to release HCl gas.[1] Handle strictly in a fume hood.

-

Amines: 4-Bromobenzylamine is corrosive and can cause skin burns.[1][9] Wear nitrile gloves and safety goggles.[1]

-

DCM: Avoid inhalation; use in a well-ventilated hood.

-

Exotherm: The neutralization of HCl is exothermic.[1] Temperature control (0–5°C) during addition is critical to prevent side reactions (hydrolysis).[1]

Experimental Protocol

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask, dissolve 4-bromobenzylamine (1.86 g, 10.0 mmol, 1.0 equiv) in Dichloromethane (DCM) (30 mL).

-

Add 10% aqueous Sodium Hydroxide (NaOH) (10 mL, ~25 mmol, 2.5 equiv) to the flask.

-

Clamp the flask securely and place it in an ice-water bath to cool the biphasic mixture to 0–5°C.

-

Initiate vigorous stirring. Note: Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.[1]

Step 2: Addition of Electrophile

-

Dilute 4-chlorobenzoyl chloride (1.93 g, 1.4 mL, 11.0 mmol, 1.1 equiv) in a small volume of DCM (5 mL) in an addition funnel or syringe.

-

Add the acid chloride solution dropwise to the vigorously stirred amine mixture over 15–20 minutes.

-

Critical Control Point: Maintain temperature <10°C to minimize hydrolysis of the acid chloride.[1]

-

Step 3: Reaction & Monitoring

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 2–4 hours.

-

TLC Monitoring: Check reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The amine spot (lower R_f, often stains with ninhydrin) should disappear, and a new amide spot (higher R_f, UV active) should appear.[1]

Step 4: Workup (Extraction)

-

Transfer the reaction mixture to a separatory funnel .

-

Separate the layers.[1] Collect the lower organic layer (DCM).[1]

-

Extract the aqueous layer once with fresh DCM (15 mL) to recover any residual product.[1] Combine this with the main organic layer.[1]

-

Wash Sequence:

-

Wash 1 (Acidic): Wash combined organic layers with 1M HCl (20 mL).[1] Purpose: Removes unreacted amine.[1]

-

Wash 2 (Basic): Wash with saturated NaHCO₃ (20 mL). Purpose: Removes unreacted acid chloride (hydrolyzed to acid).[1]

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 20 mL). Purpose: Removes residual water.[1]

-

-

Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[1]

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid.

Step 5: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or an Ethanol/Water mixture).[1]

-

Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize precipitation.

-

Filter the crystals using a Buchner funnel and wash with cold ethanol.

-

Dry under vacuum to constant weight.[1]

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Data

-

Appearance: White to off-white crystalline solid.[1]

-

Yield: Expected range 85–95%.

-

Melting Point: Determine experimental MP (Typical benzamides range 120–160°C depending on substitution).

-

IR Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Hydrolysis of acid chloride | Ensure temperature is <5°C during addition; increase acid chloride equivalents (1.2 eq). |

| Oily Product | Residual solvent or impurities | Recrystallize from Ethanol/Water; ensure thorough drying under high vacuum.[1] |

| Emulsion | Similar densities of phases | Add solid NaCl to aqueous layer; filter through a Celite pad if particulates are present. |

| Starting Material Remains | Insufficient base | Ensure pH of aqueous layer remains >10 throughout reaction; add more NaOH if necessary. |

References

-

Schotten-Baumann Reaction Overview: Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link][1]

- General Amide Synthesis Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

-

4-Bromobenzylamine Safety Data: PubChem. 4-Bromobenzylamine Compound Summary. Available at: [Link][1]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. byjus.com [byjus.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. testbook.com [testbook.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Application Note: High-Purity Recovery of N-(4-Bromobenzyl)-4-chlorobenzamide via Optimized Recrystallization

Abstract

N-(4-Bromobenzyl)-4-chlorobenzamide is a disubstituted benzamide derivative with potential applications in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is paramount for reliable downstream applications and accurate characterization. This document provides a comprehensive guide to the purification of N-(4-Bromobenzyl)-4-chlorobenzamide using recrystallization, a robust and scalable technique. We delve into the theoretical principles of solvent selection, provide a detailed, step-by-step protocol for purification and validation, and offer a guide to troubleshooting common challenges.

Introduction: The Imperative for Purity

The synthesis of amide bonds is a cornerstone of organic chemistry, often accomplished through the coupling of an amine with an acyl chloride or carboxylic acid.[1][2] While these reactions can be high-yielding, the crude product is invariably contaminated with unreacted starting materials, byproducts, and residual reagents. For a compound like N-(4-Bromobenzyl)-4-chlorobenzamide, which may serve as a precursor for biologically active molecules or functional materials, such impurities can interfere with subsequent reactions or biological assays.

Recrystallization is the purification method of choice for many crystalline organic solids, such as amides.[3] It is a powerful technique that leverages differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.[4] An effective recrystallization process can dramatically increase the purity of a compound, yielding a crystalline solid with a sharp melting point, which is essential for unambiguous structural confirmation and ensuring reproducibility in research and development.

The Science of Recrystallization: A Primer

The success of recrystallization hinges on the principle that the solubility of most solids in a liquid solvent increases with temperature.[5] The ideal solvent for purifying a specific compound should exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent near its boiling point to allow for complete dissolution.[6]

-

Low Solvency at Low Temperatures: The compound should be sparingly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified solid.[4]

-

Favorable Impurity Solubility Profile: Impurities should either be completely soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[4]

-

Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying phase.[4]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent. The slow, controlled formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significant enhancement of purity.[7]

Protocol Part I: Solvent System Selection

The most critical step in developing a recrystallization protocol is identifying a suitable solvent or solvent mixture. For amide compounds, polar organic solvents are often a good starting point.[3][8] This protocol outlines a systematic approach to screen for an optimal solvent system for N-(4-Bromobenzyl)-4-chlorobenzamide.

Objective: To identify a solvent where N-(4-Bromobenzyl)-4-chlorobenzamide is sparingly soluble at room temperature but highly soluble when heated.

Materials:

-

Crude N-(4-Bromobenzyl)-4-chlorobenzamide

-

Test tubes or small vials

-

Selection of candidate solvents (see Table 1)

-

Hot plate and a beaker of water (for a hot water bath)

-

Vortex mixer

Procedure:

-

Place a small amount (approx. 20-30 mg) of the crude solid into several separate test tubes.

-

To each tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature.

-

Agitate or vortex the mixture and observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

-

For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a hot water bath.

-

Continue to add the solvent in small portions while heating until the solid just dissolves. Record the approximate volume of solvent used.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce maximum crystallization.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

-

If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be tested.[9][10] Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid). Reheat to clarify and then cool as before.

Data Presentation:

| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C (Qualitative) | Solubility at Boiling (Qualitative) | Crystal Formation on Cooling | Assessment |

| Ethanol | Polar Protic | 78 | To be determined | To be determined | To be determined | Potential Candidate |

| Acetone | Polar Aprotic | 56 | To be determined | To be determined | To be determined | Potential Candidate[3] |

| Acetonitrile | Polar Aprotic | 82 | To be determined | To be determined | To be determined | Potential Candidate[3] |

| Ethyl Acetate | Mid-Polarity | 77 | To be determined | To be determined | To be determined | Potential for mixed system |

| Toluene | Non-Polar | 111 | To be determined | To be determined | To be determined | Less likely, but possible[11] |

| Water | Polar Protic | 100 | To be determined | To be determined | To be determined | Potential anti-solvent |

Table 1: Solvent Screening Matrix for N-(4-Bromobenzyl)-4-chlorobenzamide. Researchers should fill in this table based on experimental observation.

Protocol Part II: Bulk Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., ethanol) has been selected based on the screening in Part I.

Diagram of the Recrystallization Workflow:

Caption: A flowchart illustrating the key stages of the recrystallization process.

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude N-(4-Bromobenzyl)-4-chlorobenzamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a magnetic stir bar.

-

Add the chosen solvent to the flask, initially just enough to cover the solid.

-

Heat the mixture to a gentle boil on a hot plate with stirring.

-

Continue adding small portions of the hot solvent until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield; excess solvent will retain more of the product in the mother liquor upon cooling.[12]

-

-

Decolorization & Hot Filtration (Optional):

-

If the hot solution is colored, it may indicate the presence of colored, high-molecular-weight impurities.

-

Remove the flask from the heat source and add a very small amount (e.g., a spatula tip) of activated charcoal. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[6][12]

-

Re-heat the solution to boiling for a few minutes.

-

If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a second pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[13]

-

-

Crystallization:

-

Cover the flask containing the clear, hot solution with a watch glass or inverted beaker.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals and ensures that impurities are selectively excluded from the growing crystal lattice. Rapid cooling can trap impurities within the crystals.[4][12]

-

Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes. Causality: This step further decreases the solubility of the product, maximizing the amount of solid that crystallizes out of solution and thereby increasing the final yield.[6]

-

-

Isolation:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Transfer the crystalline slurry into the funnel.

-

-

Washing:

-

With the vacuum still applied, wash the crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the loss of the purified product, which would redissolve in warm solvent.[4]

-

-

Drying:

-

Continue to draw air through the Büchner funnel for 15-20 minutes to partially dry the crystals.

-

Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

-

Protocol Part III: Purity Assessment and Validation

A successful purification must be verified. The following methods provide a self-validating system for the protocol.

-

Thin-Layer Chromatography (TLC):

-

Purpose: To qualitatively assess the purity of the recrystallized product compared to the crude material.

-

Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot them side-by-side on a silica gel TLC plate. Develop the plate in an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).

-

Visualization: Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the molecule should be UV-active.[14] Staining with potassium permanganate can also be used to detect oxidizable impurities.[14]

-

Interpretation: The lane corresponding to the recrystallized product should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities or starting materials.

-

-

Melting Point Determination:

-

Purpose: To assess purity based on the melting temperature range.

-

Procedure: Measure the melting point of the dry, recrystallized product using a calibrated melting point apparatus.

-

Interpretation: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. While the exact melting point of N-(4-Bromobenzyl)-4-chlorobenzamide is not widely reported, related compounds like N-(4-Bromophenyl)-4-chlorobenzamide melt at 190-192 °C, suggesting a high melting point is expected.[15]

-

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires a nucleation site. | - Boil off some of the solvent to increase the concentration and attempt to cool again.[16]- Scratch the inside of the flask with a glass rod at the solvent line.[17]- Add a "seed crystal" of the pure compound, if available.[17] |

| Product "Oils Out" Instead of Crystallizing | - The melting point of the solid is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too rapidly.- High level of impurities depressing the melting point. | - Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[17]- Consider switching to a lower-boiling point solvent or using a mixed-solvent system.[16] |

| Low Recovery / Poor Yield | - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[16]- Ensure the filtrate is thoroughly cooled in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated before hot filtration.[13] |

| Crystals Appear Colored or Impure | - Colored impurities are co-crystallizing with the product.- The cooling process was too fast, trapping impurities. | - Perform the optional activated charcoal step during the dissolution phase.[12]- Ensure a slow cooling rate. A second recrystallization may be necessary to achieve high purity.[6] |

Table 2: A guide to troubleshooting common issues encountered during the recrystallization of organic solids.

Conclusion

Recrystallization is an indispensable technique for the purification of solid organic compounds like N-(4-Bromobenzyl)-4-chlorobenzamide. By systematically selecting an appropriate solvent system and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can achieve high levels of purity essential for further research and development. The protocols and troubleshooting guide provided herein offer a robust framework for scientists to optimize this purification process, ensuring the quality and reliability of their chemical intermediates.

References

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Chemistry Help Center. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

Scribd. Solvent Selection and Recrystallization Guide. [Link]

-

Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

-

Lima, L. M., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. National Institutes of Health (NIH). [Link]

-

University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

-

Reddit. (2012). Help! Recrystallization sources of error. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

PubChem. N-(4-Bromophenyl)-4-chlorobenzamide. [Link]

-

PubChem. 4-Chlorobenzamide. [Link]

-

National Institutes of Health (NIH). (2014). Detection Progress of Selected Drugs in TLC. [Link]

-

LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

-

ACD/Labs. Qualitative Elucidation via TLC Staining. [Link]

-

CAS Common Chemistry. 4-Chlorobenzamide. [Link]

-

PubChem. N-benzyl-4-chlorobenzamide. [Link]

-

EPFL. TLC Visualization Reagents. [Link]

Sources

- 1. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mt.com [mt.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-(4-Bromobenzyl)-4-chlorobenzamide in DMSO

Welcome to the technical support center for resolving solubility challenges with N-(4-Bromobenzyl)-4-chlorobenzamide in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common issues encountered during experimental workflows. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Q1: I've added N-(4-Bromobenzyl)-4-chlorobenzamide to DMSO, but it's not dissolving completely, even after vortexing. What's happening?

A1: Several factors could be contributing to this issue. The dissolution of a solid in a solvent is governed by the interplay between lattice energy (the energy holding the crystal together) and solvation energy (the energy released when solvent molecules surround the solute). For a compound like N-(4-Bromobenzyl)-4-chlorobenzamide, which has a rigid aromatic structure, the lattice energy can be substantial.

-

Kinetic vs. Thermodynamic Solubility: You might be observing the compound's thermodynamic solubility limit, which is the true equilibrium solubility. However, for many experimental purposes, achieving a higher, metastable kinetic solubility is sufficient.[1][2] This often requires energy input to overcome the initial activation energy barrier of dissolution.

-

Solid-State Form (Polymorphism): The compound may exist in a crystalline form that is less soluble. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they lack a highly organized crystal lattice, thus having a lower energy barrier to dissolution.[3][4][5] The manufacturing or prior handling of the solid material can influence its crystalline state.

-

Purity of the Compound: Impurities can sometimes disrupt the crystal lattice, paradoxically increasing solubility. Conversely, highly pure crystalline compounds can exhibit lower solubility.[6]

Q2: My stock solution was clear initially, but now I see precipitate. Why did this happen, and is my stock solution still usable?

A2: This is a common and frustrating issue, often attributable to two primary causes:

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9] Even brief exposure to air can introduce water into your DMSO. Water is a poor solvent for many organic compounds, and its presence in DMSO can significantly decrease the solubility of lipophilic molecules like N-(4-Bromobenzyl)-4-chlorobenzamide, causing it to precipitate over time.[10]

-

Metastable Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable.[7] Over time, especially with temperature fluctuations (like freeze-thaw cycles), the compound can crystallize out of solution to reach its more stable, lower-energy thermodynamic solubility limit.[11]

If precipitation has occurred, your stock solution is no longer at the intended concentration and should not be used for quantitative experiments without redissolving the precipitate.

Q3: Can I heat the solution to get my compound to dissolve? Are there any risks?

A3: Yes, gentle heating is a common and effective method to increase the solubility of many compounds.[12][13] Heat provides the energy needed to break the crystal lattice bonds. However, this approach is not without risks:

-

Compound Degradation: Excessive or prolonged heating can lead to the thermal degradation of your compound. The stability of N-(4-Bromobenzyl)-4-chlorobenzamide at elevated temperatures in DMSO should be considered. While many compounds are stable up to 40-50°C for short periods, it's crucial to be cautious.[2][3]

-

DMSO Decomposition: At very high temperatures, particularly in the presence of acids or other reactive species, DMSO itself can decompose.

It is always advisable to use the lowest effective temperature for the shortest possible duration.

Q4: What is sonication, and how can it help with solubility?

A4: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—in the solvent. This process creates localized areas of high energy that can:

-

Break Apart Aggregates: Physically break down particles of the solid, increasing the surface area available for solvation.[10]

-

Enhance Mass Transfer: Facilitate the movement of the solvent to the surface of the solute.

Sonication is a powerful tool for dissolving stubborn compounds and can often be used at room temperature, mitigating the risks associated with heating.[11]

Troubleshooting Guide: From Insoluble to Solution

This section provides a systematic approach to tackling solubility issues with N-(4-Bromobenzyl)-4-chlorobenzamide in DMSO.

Initial Assessment of the Problem

Before proceeding with advanced dissolution techniques, it's essential to characterize the nature of the solubility problem.

| Observation | Potential Cause | Recommended First Action |

| Undissolved particles remain after vigorous vortexing. | Approaching thermodynamic solubility limit; insufficient energy input. | Proceed to Standard Dissolution Protocol. |

| A clear solution becomes cloudy or forms precipitate over time. | DMSO has absorbed water; solution was supersaturated. | Review storage and handling practices; proceed to Protocol for Redissolving Precipitate. |

| The compound appears "gummy" or "oily" and does not disperse. | Potential issue with compound purity or presence of a low-melting-point polymorph. | Contact the supplier for a certificate of analysis; consider purification if necessary. |

Experimental Protocols

Protocol 1: Standard Dissolution for a New Batch of Compound

This protocol is the recommended starting point for preparing a stock solution of N-(4-Bromobenzyl)-4-chlorobenzamide in DMSO.

Materials:

-

N-(4-Bromobenzyl)-4-chlorobenzamide (solid)

-

Anhydrous, high-purity DMSO (from a freshly opened bottle or stored under inert gas)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-weigh the Compound: Accurately weigh the desired amount of N-(4-Bromobenzyl)-4-chlorobenzamide into a sterile vial.

-

Add Anhydrous DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Check for any remaining undissolved particles. If the solution is not perfectly clear, proceed to the next step.

-

Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes at room temperature.

-

Gentle Warming (Optional): If sonication alone is insufficient, warm the solution in a water bath at 37-40°C for 5-10 minutes, followed by another brief vortexing. Caution: Do not exceed 50°C without prior knowledge of the compound's thermal stability.

-

Final Inspection: Once the solution is completely clear, it is ready for use or storage.

Protocol 2: Redissolving Precipitate from an Existing Stock Solution

This protocol is designed to rescue a stock solution that has developed a precipitate.

Procedure:

-

Bring to Room Temperature: Allow the vial to fully equilibrate to room temperature.

-

Vortex: Vortex the solution vigorously for 2-3 minutes to resuspend the precipitate.

-

Sonication with Gentle Heat: Place the vial in a water bath sonicator pre-heated to 37-40°C. Sonicate for 15-20 minutes. The combination of gentle heat and sonication is often effective at redissolving precipitates.[10]

-

Inspect and Repeat if Necessary: Visually inspect the solution. If precipitate remains, repeat the sonication step.

-

Consider Dilution: If the precipitate cannot be fully redissolved, it is likely that the original concentration was too high for stable storage. Consider diluting the entire stock to a lower concentration with anhydrous DMSO after successfully redissolving the precipitate.

Best Practices for Preparation and Storage

-

Use High-Purity, Anhydrous DMSO: Always use DMSO from a reliable supplier, preferably in small, single-use bottles to minimize water absorption.[8]

-

Proper Storage of DMSO: Store DMSO in a tightly sealed container in a dry environment, such as a desiccator.

-

Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and frequent opening of the main stock vial, aliquot the stock solution into smaller, single-use vials for storage at -20°C or -80°C.[11]

-

Equilibrate Before Use: Always allow vials to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues.

Caption: A flowchart for troubleshooting solubility issues.

Understanding the Chemical Interactions

The solubility of N-(4-Bromobenzyl)-4-chlorobenzamide in DMSO is dictated by the interactions between the solute and the solvent at a molecular level.

Caption: Interactions between the solute, solvent, and contaminant.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. [Link]

-

Petereit, A. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Request PDF on ResearchGate. [Link]

-

Quora. (2017). Is solid amorphus more stable than crystalline?. [Link]

-

Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

-

Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

-

Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

-

ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

-

Quora. (2017). Why amorphous is more soluble than crystalline drugs?. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]

-

Blog. (2025). What is the solubility of DMSO Liquid in different organic solvents?. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

-

Box, K. J., et al. (2016). Direct Measurement of Amorphous Solubility. PMC. [Link]

-

ResearchGate. (2014). How to dissolve a poorly soluble drug?. [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-4-chlorobenzamide. [Link]

-

Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

-

Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]

-

Cappucci, A., et al. (2020). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PMC. [Link]

-

Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. [Link]

-

ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

-

ResearchGate. (2025). How to prepare the LQZ-7F dissolution formulation for animal experiments?. [Link]

-

ResearchGate. (2016). How long can we sonicate solution prepared in DMSO. Can I sonicate it for 15 minutes at 20%?. [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

-

Northrop, J. H., & Kunitz, M. (1931). Solubility as a criterion of purity. Semantic Scholar. [Link]

-

Smith, A. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

-

Maltseva, T., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

-

Wikipedia. (n.d.). Crystallization. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

PubChem. (n.d.). N-(3-bromophenyl)-4-chlorobenzamide. [Link]

-

PubChem. (n.d.). N-benzyl-4-chlorobenzamide. [Link]

-

PubChem. (n.d.). 4-Chlorobenzamide. [Link]

Sources

- 1. N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-benzyl-4-chlorobenzamide | C14H12ClNO | CID 346668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. PubChemLite - N-(4-bromophenyl)-4-chlorobenzamide (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 8. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]

- 13. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for 4-Chlorobenzoyl Chloride

Topic: Removal of Unreacted 4-Chlorobenzoyl Chloride from Product Mixtures

Executive Summary

This guide addresses the removal of excess 4-chlorobenzoyl chloride (CAS: 122-01-0) from reaction mixtures. This reagent is a high-boiling liquid (

Effective removal relies on exploiting the solubility differential between the lipophilic acid chloride and its hydrophilic hydrolysis products (carboxylate salts), or by chemoselective sequestration.

Decision Matrix: Select Your Protocol

| Scenario | Recommended Module | Primary Mechanism |

| Standard Synthesis (Product is stable to mild base/water) | Module 1 | Hydrolysis followed by Acid-Base Extraction |

| Water-Sensitive / Amphoteric Product (Cannot tolerate aqueous workup) | Module 2 | Solid-Phase Scavenging (Polymer-Supported Amine) |

| Volatile Product / Large Scale | Module 3 | Vacuum Distillation or Derivatization |

Module 1: The Aqueous Workup (Standard Protocol)

Best For: Most amide/ester couplings where the product is organic-soluble and stable to pH 8-9.

The Scientific Logic

4-Chlorobenzoyl chloride is lipophilic and does not instantly dissolve in water. To remove it, we must chemically transform it into 4-chlorobenzoate sodium salt , which partitions

-

Transformation:

-

Critical Threshold: The

of 4-chlorobenzoic acid is 3.98 .[1][2] You must maintain the aqueous phase at pH

Step-by-Step Protocol

-

Quench (The "Lipophilic Lag" Phase):

-

Add Saturated

(Sodium Bicarbonate) to the reaction mixture. -

Crucial Step: Stir vigorously for 30-60 minutes .

-

Why? Acid chlorides are "greasy." Without vigorous mixing, the reagent stays in the organic droplets and survives the wash. The evolution of

gas indicates hydrolysis is occurring.

-

-

Phase Separation:

-

The "Polishing" Wash:

-

Drying:

-

Dry organic layer over

, filter, and concentrate.[3]

-

Visualization: The Solubility Switch

Caption: Mechanism of separating lipophilic acid chlorides by converting them to hydrophilic salts.

Module 2: Solid-Phase Scavenging (Water-Free)

Best For: High-throughput synthesis, water-sensitive products, or when the product is amphoteric (e.g., contains both amine and acid groups).

The Scientific Logic

Instead of washing with water, we use a polymer-supported amine (Scavenger Resin) . The resin acts as a "solid nucleophile," reacting with the excess acid chloride to form a covalent amide bond. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Recommended Resins

-

Trisamine Resin (Polystyrene-supported tris(2-aminoethyl)amine): High loading, rapid kinetics.

-

Benzylamine Resin: Alternative if steric bulk is a concern.

Step-by-Step Protocol

-

Calculate Loading:

-

Estimate the excess acid chloride (in mmol).

-

Use 3.0 equivalents of resin relative to the excess reagent.

-

-

Incubation:

-

Add the dry resin beads directly to the reaction mixture (solvent: DCM, THF, or DMF).

-

Stir or shake gently for 1-2 hours .

-

Note: Do not use magnetic stir bars if possible, as they can pulverize the beads. Use an orbital shaker.

-

-

Filtration:

-

Filter the mixture through a fritted glass funnel or a synthesis cartridge.

-

Rinse the resin cake with solvent to recover entrained product.

-

-

Result: The filtrate contains the purified product; the impurity is trapped on the beads.

Module 3: Derivatization & Chromatography

Best For: Cases where the acid chloride streaks on TLC or co-elutes with the product.

The Scientific Logic

Acid chlorides are unstable on silica gel (they hydrolyze to acids, which streak). If you cannot wash them out, convert the reactive acid chloride into a stable methyl ester . The methyl ester of 4-chlorobenzoic acid is a distinct spot on TLC and easily separable by Flash Chromatography.

Protocol

-

Add 1 mL of Methanol (MeOH) to the reaction mixture.

-

Stir for 15 minutes. (The acid chloride converts to Methyl 4-chlorobenzoate).

-

Concentrate the solvent.

-

Run Flash Chromatography.

-

Impurity Profile: Methyl 4-chlorobenzoate is non-polar (

in 20% EtOAc/Hex). Most amide/polar products will elute significantly later.

-

Troubleshooting & FAQs

Q1: I did the aqueous workup, but my product still smells acrid. Why?

Diagnosis: Incomplete hydrolysis. Root Cause: 4-Chlorobenzoyl chloride is immiscible with water. If you simply shook the separatory funnel for 2 minutes, the water never penetrated the organic droplets to react with the acid chloride. Fix: Add a nucleophilic catalyst. Add 1-5 mol% DMAP (4-Dimethylaminopyridine) to the mixture along with the aqueous base. DMAP attacks the acid chloride, forming a water-soluble pyridinium intermediate that hydrolyzes rapidly.

Q2: A white precipitate formed during the bicarb wash and clogged my funnel.

Diagnosis: Precipitation of 4-chlorobenzoic acid or its salt. Root Cause:

-

pH too low: If pH < 4, the free acid forms. It is sparingly soluble in water (0.08 g/L) and precipitates.

-

Salting out: If you used saturated brine/bicarbonate, the sodium salt of the acid might have precipitated due to the common ion effect. Fix: Add water (not brine) and add 1M NaOH to raise the pH. The solid should dissolve into the aqueous layer.

Q3: My product is decomposing during the workup.

Diagnosis: Hydrolysis of the product.[5] Root Cause: If your product is an ester or sensitive amide, 1M NaOH might be too harsh. Fix: Switch to Module 2 (Scavenger Resin) or use a Phosphate Buffer (pH 7.0) for the wash, though this requires much longer stirring times to hydrolyze the impurity.

References

-

PubChem. 4-Chlorobenzoic Acid (CID 6318) - pKa and Solubility Data.[6] National Library of Medicine. Available at: [Link]

-

Marsh, A., et al. "High-loading scavenger resins for combinatorial chemistry."[7] Tetrahedron Letters, 1997. (Foundational text on amine scavenger resins for acid chlorides).

- Organic Syntheses.General Procedures for Acid Chloride Handling and Purification.

Sources

- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 3. rtong.people.ust.hk [rtong.people.ust.hk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting Guide: Minimizing Side Reactions During the Acylation of 4-Bromobenzylamine

<Technical Support Center >

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the acylation of 4-bromobenzylamine. My goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and minimize side reactions in this crucial synthetic transformation. The acylation of benzylamines is a fundamental reaction for creating amide bonds, which are prevalent in pharmaceuticals and other advanced materials.[1][2] However, what appears to be a straightforward reaction can often be complicated by the formation of unwanted byproducts. This guide will help you understand the "why" behind these side reactions and provide actionable, evidence-based solutions to optimize your experimental outcomes.

Understanding the Core Reaction and Its Challenges

The primary goal in the acylation of 4-bromobenzylamine is the formation of an N-substituted amide. This is typically achieved by reacting the primary amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base.[3][4] The most common method for this transformation is the Schotten-Baumann reaction, which utilizes an aqueous base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4][5][6] While effective, this and other acylation methods can be prone to several side reactions that can significantly lower the yield and purity of the desired product.

Here is a diagram illustrating the intended N-acylation reaction:

Caption: A simplified workflow of the desired N-acylation reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My yield of the N-acylated product is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the acylation of 4-bromobenzylamine can often be attributed to several factors:

-

Inadequate Neutralization of HCl: For every mole of amide formed from an acyl chloride, one mole of hydrochloric acid (HCl) is produced.[7] If this acid is not effectively neutralized, it will protonate the starting amine, forming an unreactive ammonium salt and thereby reducing the concentration of the nucleophilic amine available to react.[7]

-

Solution: Always use at least a stoichiometric equivalent of a base. Common choices include aqueous sodium hydroxide (for Schotten-Baumann conditions) or an organic base like pyridine or triethylamine in an aprotic solvent.[5][7] Using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.[7]

-

-

Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis, especially under aqueous basic conditions.[7] This competing reaction consumes your acylating agent, reducing the amount available to react with the amine.

-

Solution:

-

Control the Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to decrease the rate of hydrolysis.[7]

-

Slow Addition: Add the acylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring the reaction with the more nucleophilic amine over hydrolysis.[7]

-

Vigorous Stirring: In biphasic systems (like dichloromethane/water), ensure vigorous stirring to maximize the interfacial area and promote the reaction between the amine (in the organic phase) and the acyl chloride.[3]

-

-

-

Poor Reagent Quality: If your 4-bromobenzylamine or acylating agent is old or has been improperly stored, it may have degraded. Benzylamines can oxidize over time, and acyl chlorides can hydrolyze upon exposure to atmospheric moisture.[7][8]

Q2: I'm observing a significant amount of a diacylated byproduct. How can I prevent this over-acylation?

A2: The formation of a diacylated product, where the nitrogen atom is acylated twice, is a common side reaction with primary amines.

-

Mechanism of Diacylation: After the initial N-acylation, the resulting secondary amide still possesses a proton on the nitrogen. Under strongly basic conditions, this proton can be removed to form an amidate anion, which is nucleophilic enough to react with another molecule of the acylating agent.

Caption: The pathway leading to the formation of a diacylated byproduct.

-

Strategies for Minimization:

-

Control Stoichiometry: Avoid using a large excess of the acylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

-

Choice of Base: Very strong bases can promote the formation of the amidate anion. Using a milder base, such as sodium bicarbonate or pyridine, can help to minimize this side reaction.

-

Reaction Temperature: Lowering the reaction temperature can also disfavor the second acylation step.

-

It is important to note that the amide product is generally less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group, which delocalizes the nitrogen lone pair.[9][10] Therefore, over-acylation is typically less of an issue than with alkylation reactions.[9][10]

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. Could this be due to C-acylation?

A3: Yes, under certain conditions, you might be observing Friedel-Crafts acylation on the aromatic ring of 4-bromobenzylamine.[11][12]

-

Mechanism of Friedel-Crafts C-Acylation: This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the benzene ring.[12][13] It is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[11] The amine group is a strongly activating group for electrophilic aromatic substitution; however, in the presence of a Lewis acid, the amine will coordinate with the catalyst, forming a strongly deactivating ammonium species, which prevents the Friedel-Crafts reaction from occurring.[13][14]

Caption: The mechanism of Friedel-Crafts C-acylation on the aromatic ring.

-

When to Suspect C-Acylation: While less common under standard N-acylation conditions, it can become a problem if your reaction conditions inadvertently promote it. For instance, if you are not using a base and there is a Lewis acidic species present (e.g., from certain metal impurities), you might see some C-acylation. The resulting product mixture can be complex and difficult to purify.

-

Prevention:

-

Avoid Lewis Acids: Ensure your reaction setup is free from strong Lewis acids unless they are intentionally part of a different synthetic strategy.

-

Use Appropriate Conditions for N-Acylation: Stick to established protocols for N-acylation, such as the Schotten-Baumann conditions, which are not conducive to Friedel-Crafts reactions.[5][6]

-

Q4: How do I effectively purify my N-acylated 4-bromobenzylamine from the reaction mixture?

A4: A proper workup and purification strategy is critical for obtaining a pure product.

-

Aqueous Workup:

-

Acid Wash: After the reaction is complete, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate any unreacted 4-bromobenzylamine, converting it into its water-soluble ammonium salt, which will be removed in the aqueous layer.[7]

-

Base Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). This will neutralize any remaining acidic species and remove any carboxylic acid byproduct formed from the hydrolysis of the acylating agent.[7]

-

Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove any remaining water from the organic layer.

-

-

Purification Techniques:

-

Recrystallization: This is often the most effective method for purifying solid amide products. Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

-

Column Chromatography: If recrystallization is not effective or if you have a mixture of closely related products, silica gel column chromatography can be used for separation.

-

Here is a general workflow for the purification process:

Sources

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

Validation & Comparative

Comparative Guide: N-(4-Bromobenzyl) vs. N-(4-Bromophenyl) Motifs in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the choice between an

This guide analyzes the functional divergence between these two analogs. While the 4-bromophenyl group provides a rigid, electron-withdrawing scaffold ideal for locking active conformations in shallow pockets (e.g., kinase ATP binding sites), the 4-bromobenzyl group introduces a methylene "hinge" (

Part 1: Structural & Electronic Fundamentals

The substitution of a phenyl ring with a benzyl group is not merely a change in chain length; it is a fundamental alteration of the pharmacophore's physicochemical profile.

Electronic Decoupling vs. Conjugation

-

-(4-Bromophenyl) (Rigid/Conjugated): The nitrogen lone pair can delocalize into the aromatic ring (depending on the hybridization). The bromine atom at the para-position exerts an inductive electron-withdrawing effect (

-

-(4-Bromobenzyl) (Flexible/Insulated): The methylene bridge acts as an electronic insulator (

Conformational Entropy

-

The "Hinge" Effect: The benzyl methylene allows for free rotation around the

and

Part 2: Case Studies & Performance Data

Case Study A: Acetylcholinesterase (AChE) Inhibition

Winner:

Mechanism: AChE features a deep, narrow catalytic gorge (approx. 20 Å). Inhibitors must often span from the peripheral anionic site (PAS) to the catalytic active site (CAS).

-

Observation: The flexible methylene linker of the benzyl group allows the 4-bromophenyl moiety to orient itself to form

- -

Failure Mode of Phenyl Analogs: Rigid

-phenyl analogs often lack the flexibility to navigate the gorge curvature, resulting in significantly higher

Data Summary: AChE Inhibition Potency

| Scaffold Class | Substituent (

Insight: In AChE inhibitor design, the benzyl linker is non-negotiable for dual-site binding. The 4-bromo substituent further enhances potency via halogen bonding with backbone carbonyls.

Case Study B: Anticancer Activity (Tubulin/Kinase Targeting)

Winner:

Mechanism: Many kinase inhibitors and tubulin binders require a rigid scaffold to fit into a pre-defined, shallow ATP-binding pocket.

-

Observation: In coelenteramine analogs and triazole-based inhibitors, the 4-bromophenyl group is essential. The rigidity ensures the bromine atom is locked in a specific vector to engage in halogen bonding or fill a hydrophobic pocket without entropic loss.

-

Failure Mode of Benzyl Analogs: Introducing a methylene linker increases degrees of freedom, causing the molecule to "flop" out of the binding pocket or incur a high entropic penalty to freeze into the bioactive conformation.

Data Summary: Cytotoxicity (Cancer Cell Lines)

| Scaffold | Substituent | Cell Line | Activity (

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting between these two moieties based on target topology.

Figure 1: Strategic decision tree for selecting benzyl vs. phenyl linkers based on binding site topology.

Part 4: Experimental Protocols

Synthesis Workflows

The chemical installation of these groups requires distinct methodologies. The benzyl group is typically installed via Reductive Amination , whereas the phenyl group requires Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) or nucleophilic aromatic substitution (

Protocol A: Reductive Amination (For

-Benzyl Analogs)

Use this for installing the flexible 4-bromobenzyl group.

-

Reagents: Amine core (1.0 eq), 4-bromobenzaldehyde (1.1 eq), Sodium triacetoxyborohydride (

, 1.5 eq), Acetic acid (cat.), DCE (solvent). -

Procedure:

-

Dissolve amine and aldehyde in DCE. Add acetic acid. Stir for 30 min to form imine.

-

Add

at -

Quench: Sat.

. Extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Protocol B: Buchwald-Hartwig Coupling (For

-Phenyl Analogs)

Use this for installing the rigid 4-bromophenyl group.

-

Reagents: Amine core (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq - selective coupling at I),

(2 mol%), Xantphos (4 mol%), -

Procedure:

-

Degas Dioxane with

for 30 mins. -

Add amine, aryl halide, base, and catalyst precursor.

-

Heat to

for 12-24h under inert atmosphere. -

Workup: Filter through Celite. Concentrate.

-

Note: If using 1,4-dibromobenzene, statistical mixtures may occur; use excess dibromide or switch to the iodo-bromo precursor for selectivity.

-

Biological Assay: Modified Ellman’s Method (AChE)

Critical for validating the efficacy of the benzyl linker.

-

Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

-

Enzyme: Electric eel AChE (0.03 U/mL).

-

Workflow:

-

Incubate Enzyme + Test Compound (Benzyl/Phenyl analog) in buffer for 10 min at

. -

Add ATCh and DTNB.

-

Measure absorbance at 412 nm kinetically for 5 min.

-

Calculation: Determine % Inhibition

.

-

References

-

Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. PubMed Central. [Link]

-

2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. MDPI. [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines. PubMed Central. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis and Purity Validation of Synthesized Benzamide Derivatives

Introduction: The Imperative of Purity in Benzamide Synthesis

Benzamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antiemetics to novel oncology candidates.[1] The journey from a synthetic route on paper to a reliable, effective, and safe compound for research or clinical development is critically dependent on a rigorous, multi-faceted validation of its identity and purity. An uncharacterized or impure compound not only compromises the validity and reproducibility of biological data but also poses significant safety risks.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently characterize synthesized benzamide derivatives. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, establishing a self-validating workflow that ensures scientific integrity from the bench to publication and beyond. This is not just a checklist; it is a strategic framework for generating unimpeachable data.

The Overall Purity Validation Workflow

A robust purity validation strategy is not a single experiment but an orthogonal and sequential process. Each step provides a unique piece of the puzzle, from foundational elemental composition to high-resolution impurity profiling.

Caption: High-level workflow for the comprehensive purity validation of synthesized small molecules.

Part 1: Foundational Characterization - Confirming Elemental Composition and Molecular Weight

Before investing significant time in complex analyses, a foundational check must confirm that the synthesized compound has the correct empirical formula and molecular weight. These techniques are the first gate in the validation process.

Elemental Analysis (CHNX Analysis)

Expertise & Experience: Elemental analysis by combustion is the definitive method for confirming the empirical formula of a pure organic compound.[2] It provides the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and, in some cases, Sulfur (S) or halogens (X). The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[3] For a newly synthesized benzamide, the experimental percentages must align with the theoretical values calculated from the expected molecular formula, typically within a ±0.4% margin, to be considered pure. Deviations outside this range strongly suggest the presence of impurities, residual solvents, or water.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Precisely weigh 2-3 mg of the thoroughly dried benzamide derivative into a tin or silver capsule. The sample must be homogenous and free of visible solvent.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide).

-

Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) furnace with a stream of pure oxygen.

-

Gas Separation & Detection: The combustion gases are passed through a reduction tube and then separated via a chromatographic column. A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight. Compare these experimental values to the theoretical percentages for the target compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While elemental analysis confirms the ratio of elements, HRMS confirms the total mass of the molecule, providing a crucial piece of evidence for its identity.[4] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for most benzamide derivatives, as they typically generate the protonated molecular ion [M+H]+ with minimal fragmentation. The power of HRMS lies in its ability to measure mass to within a few parts per million (ppm), allowing for the confident determination of the molecular formula. A low-resolution instrument can be misleading, as multiple chemical formulas can have the same nominal mass.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the benzamide derivative (approx. 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol. A trace amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]+) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the peak corresponding to the [M+H]+ ion. The measured m/z value should match the theoretical exact mass of the protonated target molecule, typically with a mass error of < 5 ppm.

| Technique | Purpose | Information Yield | Key Advantage |

| Elemental Analysis | Confirms Empirical Formula | %C, %H, %N (and sometimes S, Halogens) | Provides fundamental elemental ratios. |

| Mass Spectrometry | Confirms Molecular Weight & Formula | Exact mass-to-charge ratio (m/z) | High specificity for molecular formula.[4] |